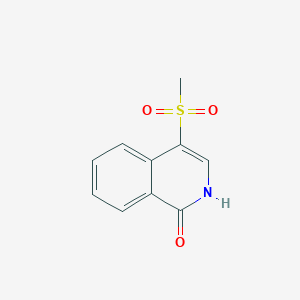
4-Methanesulfonyl-1,2-dihydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methanesulfonyl-1,2-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol . This compound belongs to the class of isoquinolinones, which are known for their diverse biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-Methanesulfonyl-1,2-dihydroisoquinolin-1-one involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.
Industrial Production Methods
the general approach involves the use of efficient synthetic procedures that allow for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-1,2-dihydroisoquinolin-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using mild oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce the corresponding amine derivatives .
Scientific Research Applications
4-Methanesulfonyl-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its pharmacological properties and potential therapeutic applications.
Industry: It is used in the development of agrochemical products and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Methanesulfonyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may disrupt biological membrane systems, leading to its antimicrobial and antioomycete activities . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1-one: A closely related compound with similar biological activities.
N-alkylated 3,4-dihydroisoquinolinones: These derivatives exhibit various pharmacological properties and are used in drug development.
Uniqueness
4-Methanesulfonyl-1,2-dihydroisoquinolin-1-one is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable scaffold for the development of new bioactive molecules .
Properties
IUPAC Name |
4-methylsulfonyl-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)9-6-11-10(12)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRDPKKNIKAVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CNC(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
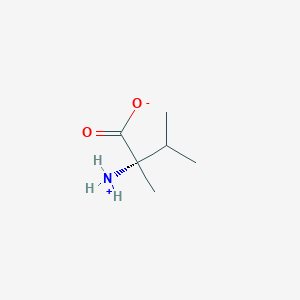
![2-[2-Fluoro-3-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7972364.png)
![borane;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane](/img/structure/B7972378.png)
![2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]acetate](/img/structure/B7972388.png)
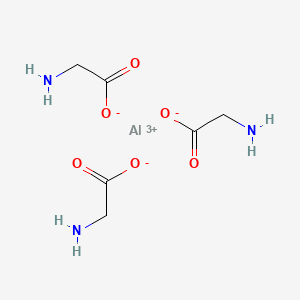
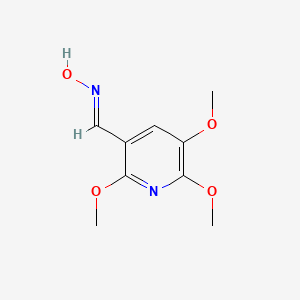
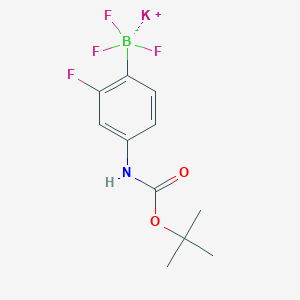
![2-[4-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7972409.png)
![2-[3-Chloro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7972413.png)
![2-[4-Chloro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7972424.png)
![2-[3-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7972428.png)
![2-[2-Fluoro-5-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7972433.png)
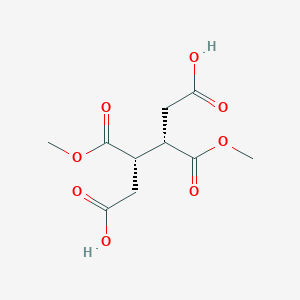
![Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B7972462.png)
